

Application Notes and Protocols for Recombinant PABP Expression and Purification

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This document provides a detailed protocol for the expression and purification of recombinant Poly(A)-Binding Protein (PABP), a key protein in mRNA metabolism. The following sections outline the methodologies for expressing PABP in *Escherichia coli* and subsequent purification using affinity chromatography. Quantitative data on expected yields and purity are summarized for easy comparison.

Data Presentation

Table 1: Comparison of Recombinant PABP Expression Systems

Expression System	Host	Typical Yield	Purity	Advantages	Disadvantages
Bacterial	E. coli (e.g., BL21(DE3))	1-10 mg/L of culture[1]	>85%[2]	Rapid growth, low cost, simple genetic manipulation[3]	Potential for inclusion body formation, lack of post-translational modifications.
Baculovirus	Insect cells (e.g., Sf9)	2-4% of total cell protein[4]	>95%[4]	High expression levels, proper protein folding, suitable for larger proteins.	More complex and time-consuming than bacterial expression, higher cost.

Table 2: Purification Summary for His-tagged PABP from E. coli

Purification Step	Total Protein (mg)	PABP Activity (Units)	Specific Activity (Units/mg)	Yield (%)	Purification Fold
Crude Lysate	500	10,000	20	100	1
Clarified Lysate	350	9,500	27.1	95	1.4
Ni-NTA Affinity	15	8,500	566.7	85	28.3
Size Exclusion	10	8,000	800	80	40

Note: The values in this table are representative and can vary depending on the specific experimental conditions.

Experimental Protocols

I. Recombinant PABP Expression in *E. coli*

This protocol describes the expression of PABP with an N-terminal 6x-Histidine (His) tag in an *E. coli* expression system.

1. Gene Cloning and Transformation:

- The human PABPC1 coding sequence is cloned into a pET series expression vector (e.g., pET-28a) containing an N-terminal His-tag and a T7 promoter.
- The recombinant plasmid is transformed into a suitable *E. coli* expression strain, such as BL21(DE3).[\[5\]](#)
- Transformants are selected on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a).

2. Protein Expression:

- Inoculate a single colony of transformed *E. coli* into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
- The next day, inoculate 1 L of fresh LB medium with the overnight culture to an optical density at 600 nm (OD600) of 0.1.
- Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[\[6\]](#)
- Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18-25°C to improve protein solubility.[\[7\]](#)

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.

II. Purification of His-tagged PABP

This protocol utilizes Immobilized Metal Affinity Chromatography (IMAC) to purify the His-tagged PABP.

1. Cell Lysis:

- Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). A typical ratio is 5 mL of buffer per gram of wet cell paste.
- Lyse the cells by sonication on ice. Perform short bursts of 30 seconds with 30-second intervals to prevent overheating.
- Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble His-tagged PABP.

2. Affinity Purification:

- Equilibrate a Ni-NTA affinity column with Lysis Buffer.
- Load the clarified lysate onto the column.
- Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.[3][8]
- Elute the His-tagged PABP with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).[3]
- Collect fractions and analyze them by SDS-PAGE to identify those containing the purified PABP.

3. (Optional) Further Purification and Buffer Exchange:

- For higher purity, the eluted fractions can be pooled and subjected to size-exclusion chromatography (gel filtration).

- The purified protein can be dialyzed against a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT, 10% glycerol).

III. Purity Assessment

The purity of the recombinant PABP can be assessed by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).[\[9\]](#)[\[10\]](#)

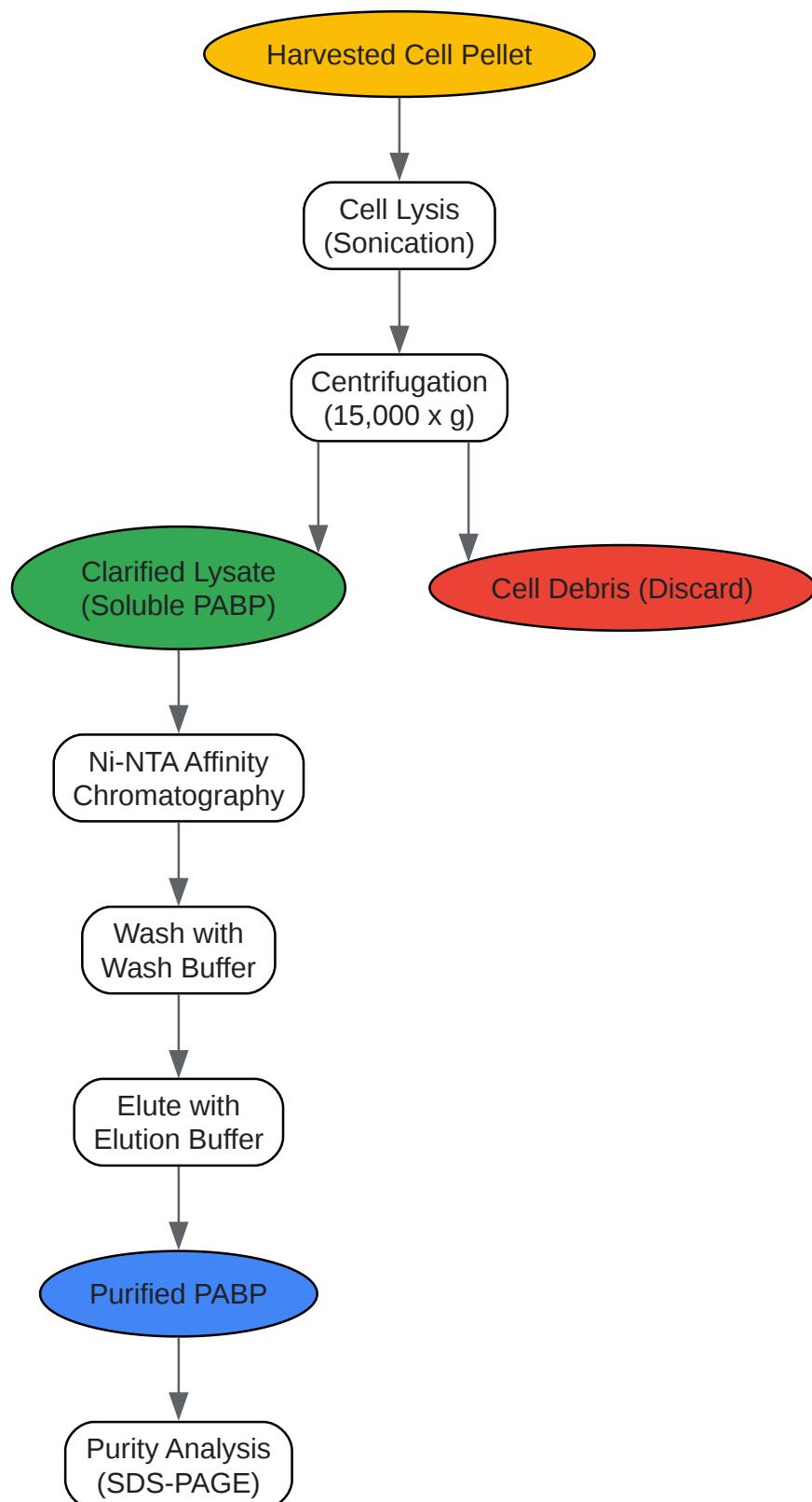
- Load samples from different stages of the purification process (crude lysate, flow-through, wash, and elution fractions) onto a 10-12% polyacrylamide gel.
- After electrophoresis, stain the gel with Coomassie Brilliant Blue or a similar protein stain.
- A single prominent band at the expected molecular weight of PABP (approximately 70 kDa) in the elution fractions indicates successful purification.[\[4\]](#) The purity can be quantified by densitometry analysis of the stained gel.[\[11\]](#)

Visualizations



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Caption: Workflow for Recombinant PABP Expression in E. coli.



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Caption: Workflow for His-tagged PABP Purification.

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